molecular formula C25H25N3O B11121823 2-[2-(4-methylphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide

2-[2-(4-methylphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B11121823
M. Wt: 383.5 g/mol
InChI Key: WHRCQLXERFZVOT-UHFFFAOYSA-N
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Description

2-[2-(4-methylphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound is characterized by the presence of a benzimidazole core, substituted with a 4-methylphenyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of o-phenylenediamine with 4-methylbenzaldehyde to form 2-(4-methylphenyl)-1H-benzimidazole. This intermediate is then reacted with N-phenyl-N-(propan-2-yl)acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-[2-(4-methylphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-methylphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, inhibiting the replication and transcription processes. This leads to the inhibition of cell proliferation, making it a potential anticancer agent. Additionally, it can interact with enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-1H-benzimidazole
  • N-phenyl-N-(propan-2-yl)acetamide
  • 2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone)

Uniqueness

2-[2-(4-methylphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and proteins makes it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

2-[2-(4-methylphenyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C25H25N3O/c1-18(2)28(21-9-5-4-6-10-21)24(29)17-27-23-12-8-7-11-22(23)26-25(27)20-15-13-19(3)14-16-20/h4-16,18H,17H2,1-3H3

InChI Key

WHRCQLXERFZVOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC(=O)N(C4=CC=CC=C4)C(C)C

Origin of Product

United States

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